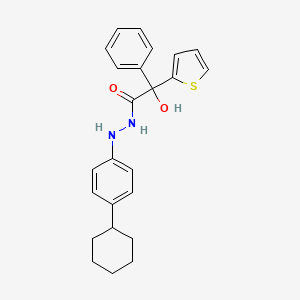![molecular formula C19H17IN2O3S B4140053 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140053.png)
2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide
Descripción general
Descripción
2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "compound X" and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that compound X has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and Hsp90. Additionally, it has been found to induce G2/M cell cycle arrest and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown significant anticancer and antitumor activity. However, there are also some limitations to its use. Compound X is highly reactive and can be toxic in high concentrations. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on compound X. One potential direction is to explore its potential as an anti-inflammatory and anti-oxidant agent. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its structure for improved efficacy and reduced toxicity.
In conclusion, compound X is a promising chemical compound that has shown significant potential in various fields of scientific research. Its anticancer and antitumor activity, as well as its potential as an anti-inflammatory and anti-oxidant agent, make it a valuable compound for further study. However, its toxicity and limited understanding of its mechanism of action highlight the need for further research to fully realize its potential.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. Studies have shown that compound X has significant anticancer and antitumor activity. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. Additionally, compound X has shown potential as an anti-inflammatory and anti-oxidant agent.
Propiedades
IUPAC Name |
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3S/c1-12-2-6-14(7-3-12)21-17(23)11-26-16-10-18(24)22(19(16)25)15-8-4-13(20)5-9-15/h2-9,16H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUEEQCKSROGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)
![(2R*,6R*)-2-allyl-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4140008.png)

![N-(4-ethylphenyl)-4-(3-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140017.png)

![N-(4-bromophenyl)-2-[(8-methyl-6-oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)thio]acetamide](/img/structure/B4140030.png)

![methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4140038.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B4140042.png)
![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4140047.png)
![N-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4140066.png)
![3-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4140079.png)